molecular formula C15H18N4O3 B1405622 Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1429309-21-6

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1405622
CAS No.: 1429309-21-6
M. Wt: 302.33 g/mol
InChI Key: IQBJNSZDKGZSGR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a morpholinopyridine moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the morpholinopyridine group and the ethyl ester functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Ethyl 1-(2-morpholinopyridin-4-yl)-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    Ethyl 1-(2-pyridinyl)-1H-pyrazole-4-carboxylate: Lacks the morpholine group, which may affect its biological activity and chemical reactivity.

    Morpholine-substituted pyrazoles: These compounds share the morpholine group but may differ in the position or nature of other substituents, leading to variations in their properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-morpholin-4-ylpyridin-4-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-22-15(20)12-10-17-19(11-12)13-3-4-16-14(9-13)18-5-7-21-8-6-18/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBJNSZDKGZSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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